![molecular formula C19H21Cl2N3O3 B3410867 Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate CAS No. 899750-37-9](/img/structure/B3410867.png)
Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate
Overview
Description
Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a useful research compound. Its molecular formula is C19H21Cl2N3O3 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on antimicrobial, anticancer, and other pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the reaction of 2,4-dichlorobenzaldehyde with various amines and carboxylic acids in the presence of suitable catalysts. Characterization techniques such as FT-IR spectroscopy, NMR spectroscopy (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
Technique | Purpose |
---|---|
FT-IR | Identifies functional groups |
NMR | Determines hydrogen environment |
NMR | Provides carbon skeleton information |
Mass Spectrometry | Confirms molecular weight |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with a tetrahydropyrrolo structure showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method, revealing effective concentrations for inhibiting microbial growth.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, derivatives of tetrahydropyrrolo compounds have shown activity against different cancer cell lines. In vitro assays indicated that certain analogs effectively inhibited the proliferation of colon cancer cells with IC50 values in the micromolar range. The mechanisms of action often involve apoptosis induction and cell cycle arrest.
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, similar compounds have been reported to possess additional pharmacological effects:
- Antidepressant Activity : Some derivatives have shown potential as antidepressants through mechanisms involving serotonin reuptake inhibition.
- Anti-inflammatory Effects : Certain structures within this class have demonstrated anti-inflammatory properties in preclinical models.
Table 2: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated a series of tetrahydropyrrolo derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that modifications at specific positions significantly enhanced antimicrobial potency.
- Cancer Cell Line Studies : Research on a derivative showed promising results against breast cancer cell lines (T47D), with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutic agents.
- Neuropharmacological Assessment : A derivative was assessed for its potential antidepressant effects in animal models. Behavioral assays indicated significant improvements in depressive-like symptoms.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is primarily studied for its potential as a pharmaceutical agent. The compound's structure suggests it may exhibit properties similar to other tetrahydropyrrolo derivatives known for their biological activities.
Antidepressant Properties
Research indicates that compounds with similar structural motifs can exhibit antidepressant effects by modulating neurotransmitter systems. For instance, derivatives of tetrahydropyrrolo compounds have been noted for their ability to inhibit serotonin uptake, which is a common mechanism for antidepressant activity . The specific compound under discussion may share these properties due to its structural components.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of the 2,4-dichlorophenyl group is known to enhance biological activity in many compounds by influencing lipophilicity and receptor binding affinity.
Table: Potential Structure-Activity Relationships
Structural Feature | Potential Effect |
---|---|
2,4-Dichlorophenyl Group | Increased lipophilicity and receptor affinity |
Tetrahydropyrrolo Core | Potential neuroactive properties |
Carboxamide Functionality | May enhance solubility and bioavailability |
Research Findings and Case Studies
Several studies have explored similar compounds with promising results:
- Antidepressant Activity : Compounds with tetrahydropyrrolo structures have shown efficacy in animal models of depression by increasing serotonin levels .
- Antimicrobial Studies : Related compounds have been tested against various pathogens with positive outcomes indicating their potential as antimicrobial agents .
Properties
IUPAC Name |
ethyl 3-[[1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3/c1-2-27-17(25)7-8-22-19(26)24-11-10-23-9-3-4-16(23)18(24)14-6-5-13(20)12-15(14)21/h3-6,9,12,18H,2,7-8,10-11H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVBBSVJFUNHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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